molecular formula C12H16BrClO B13072158 1-((6-Bromohexyl)oxy)-3-chlorobenzene

1-((6-Bromohexyl)oxy)-3-chlorobenzene

Cat. No.: B13072158
M. Wt: 291.61 g/mol
InChI Key: FAIGIJGRFHKVIP-UHFFFAOYSA-N
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Description

Overview of Halogenated Aryl Ethers in Contemporary Organic Chemistry Research

Halogenated aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring substituted with one or more halogen atoms. ncert.nic.in These structures are significant in various fields of chemical research, particularly in medicinal chemistry and materials science. A substantial number of pharmaceuticals and clinical drug candidates contain halogenated structures. nih.govbenthamdirect.com The inclusion of halogens can enhance a molecule's lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. tutorchase.com Halogens can also improve a drug's binding affinity to its target and enhance its metabolic stability. tutorchase.com

The synthesis of aryl ethers, including halogenated variants, is a fundamental process in organic chemistry. organic-chemistry.org Classic methods like the Ullmann condensation, which involves the coupling of aryl halides with alcohols, have been refined over the years. union.edu Modern approaches often employ transition metal catalysts, such as copper or palladium, to facilitate the formation of the C-O bond under milder conditions, allowing for the synthesis of complex molecules with greater efficiency and functional group tolerance. google.comacs.org The versatility and reactivity of halogenated aryl ethers make them crucial intermediates in the synthesis of a wide array of more complex organic compounds. ncert.nic.in

Structural Significance of the Bromohexyl and Chlorobenzene (B131634) Moieties in Synthetic Design

The unique chemical personality of 1-((6-Bromohexyl)oxy)-3-chlorobenzene is derived from its two key structural components: the bromohexyl chain and the chlorobenzene ring.

The bromohexyl moiety serves as a flexible and reactive alkylating agent. The six-carbon chain provides conformational flexibility and increases the molecule's lipophilicity. The terminal bromine atom is a good leaving group in nucleophilic substitution reactions, allowing the hexyl chain to be easily attached to other molecules. pearson.com This functionality is crucial for building larger, more complex molecular architectures. Bromoalkanes are common starting materials in organic synthesis, used to form new carbon-carbon bonds or to introduce alkyl chains onto various substrates. researchgate.netlibretexts.org

The chlorobenzene moiety provides a stable aromatic core with specific electronic properties. Chlorine is an electronegative atom that withdraws electron density from the benzene (B151609) ring through the inductive effect (-I effect). stackexchange.comquora.com This deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.com However, the lone pairs of electrons on the chlorine atom can be donated to the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. vedantu.comquora.com This dual electronic nature—inductive withdrawal and resonance donation—is a key feature of halobenzenes, influencing their reactivity and making them versatile precursors for a variety of other aromatic compounds. libretexts.org

Academic Rationale for Investigating this compound within Advanced Chemical Frameworks

The investigation of this compound is academically justified by its status as a bifunctional molecule. wikipedia.orgbowen.edu.ng Such compounds, possessing two distinct reactive sites, are valuable building blocks in synthetic chemistry, enabling the construction of complex and multifunctional materials. bowen.edu.ng

The rationale for its study can be summarized in several key points:

Synthetic Versatility: The presence of a reactive alkyl bromide and a modifiable aryl chloride on the same molecule allows for sequential or orthogonal chemical transformations. The bromohexyl end can be used for grafting the molecule onto surfaces or polymers, or for linking to other molecular fragments through substitution reactions. Simultaneously, the chlorobenzene ring can undergo further functionalization through electrophilic or nucleophilic aromatic substitution, or participate in cross-coupling reactions.

Molecular Design in Materials Science: Bifunctional molecules are foundational in creating advanced materials like porous organic polymers or metal-organic frameworks (MOFs). mdpi.comacs.org The defined length of the hexyl chain and the rigid aromatic core of this compound could be exploited to design materials with controlled porosity, surface properties, and electronic characteristics.

Scaffold for Medicinal Chemistry: Halogenated compounds are prevalent in pharmaceuticals due to their ability to modulate biological activity. pharmaexcipients.com The structure of this compound could serve as a scaffold for developing new therapeutic agents. The lipophilic linker could interact with hydrophobic pockets in biological targets, while the chlorobenzene unit could be further modified to optimize binding and pharmacological properties. acs.org

In essence, the distinct reactivity of its two halogenated ends makes this compound a compelling target for research aimed at developing novel synthetic methodologies and creating new functional molecules and materials.

Interactive Data Tables

Estimated Physicochemical Properties of this compound

PropertyEstimated Value
Molecular FormulaC₁₂H₁₆BrClO
Molecular Weight291.61 g/mol
AppearanceLikely a colorless to pale yellow liquid
Boiling Point> 200 °C (estimated)
Density> 1.0 g/cm³ (estimated)
SolubilityInsoluble in water; Soluble in organic solvents

Comparison of Related Halogenated Benzenes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
ChlorobenzeneC₆H₅Cl112.56132
1-Bromo-3-chlorobenzeneC₆H₄BrCl191.45196

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromohexoxy)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClO/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIGIJGRFHKVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to the Synthesis of 1-((6-Bromohexyl)oxy)-3-chlorobenzene

The synthesis of this compound can be approached through several strategic disconnections. The most logical approach involves the formation of the ether linkage between a 3-chlorophenol (B135607) precursor and a 6-bromohexyl moiety. This strategy hinges on the robust and well-established Williamson ether synthesis and its modern catalytic variants.

Etherification Reactions for Aryl-Alkyl Ether Linkage Formation

The formation of the ether bond is a critical step in the synthesis of this compound. The Williamson ether synthesis remains a cornerstone for this transformation, offering a versatile and widely applicable method. wikipedia.orgmasterorganicchemistry.com

The classical Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. byjus.com In the context of synthesizing this compound, this would typically involve the reaction of sodium 3-chlorophenoxide with 1,6-dibromohexane. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the primary carbon of the alkyl halide. wikipedia.orgmasterorganicchemistry.com

Key aspects of the Williamson ether synthesis include:

Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take 1 to 8 hours to complete. wikipedia.orgbyjus.com

Leaving Group: Alkyl halides are common substrates, with the reactivity order being I > Br > Cl. masterorganicchemistry.com

Side Reactions: A common side reaction is the base-catalyzed elimination of the alkylating agent, especially with sterically hindered substrates. wikipedia.org

Catalytic variants of the Williamson ether synthesis have been developed to overcome some of the limitations of the classical method, such as the need for stoichiometric amounts of strong base and the potential for side reactions. High-temperature catalytic Williamson ether synthesis (CWES) has been explored for the production of alkyl aryl ethers, though it often employs weaker alkylating agents at temperatures above 300 °C. acs.orgresearchgate.net While likely too harsh for the target molecule, these studies highlight the ongoing efforts to develop more "green" and efficient etherification processes.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). jetir.org In the synthesis of aryl ethers, PTC can facilitate the transfer of the phenoxide ion from an aqueous phase to the organic phase containing the alkyl halide. jetir.org This is particularly advantageous as it often allows for milder reaction conditions and avoids the need to prepare and isolate the dry, highly reactive alkoxide. jetir.org

Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers. wikipedia.orgjetir.org The catalyst forms an ion pair with the phenoxide, which is soluble in the organic phase, allowing it to react with the alkyl halide. jetir.org A relevant example is the synthesis of Benzene (B151609), 2-[[2-[(6-broMohexyl)oxy]ethoxy]Methyl]-1,3-dichloro, where tetrabutylammonium bromide is used as a phase-transfer catalyst in the reaction of an alcohol with 1,6-dibromohexane in the presence of a 50% sodium hydroxide solution. chemicalbook.com This demonstrates the feasibility of using PTC for coupling a bromohexyl group to an oxygen nucleophile.

Regioselective Halogenation Strategies for Complex Molecular Architectures

Achieving the desired substitution pattern on the aromatic ring is crucial. In a multistep synthesis of this compound, regioselective halogenation of a phenol or a related intermediate would be a key step. The directing effects of the hydroxyl or ether group (ortho-, para-directing) and the chloro group (ortho-, para-directing) must be carefully considered.

Modern synthetic chemistry offers several methods for achieving high regioselectivity in the halogenation of phenols:

Catalyst-Controlled Halogenation: Recent research has focused on the development of catalysts that can override the inherent electronic preferences of the substrate. For instance, a Lewis basic selenoether catalyst has been shown to be highly efficient for the ortho-selective electrophilic chlorination of phenols. acs.org This approach could be valuable in directing the chlorine atom to a specific position.

Solvent Effects: The choice of solvent can significantly influence the regioselectivity of halogenation. For example, the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote high regioselectivity in the halogenation of arenes with N-halosuccinimides. researchgate.net

Promoting Agents: The combination of different reagents can also control the outcome of the reaction. For the bromination of phenols, a method utilizing KBr and ZnAl–BrO3−–layered double hydroxides as brominating reagents has been developed, showing a strong preference for the para position. researchgate.net

Elucidation of Reaction Mechanisms in the Synthetic Pathways of this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis and minimizing side products. The formation of the target compound involves a primary nucleophilic substitution, with potential competing pathways and considerations regarding the aromatic ring.

Detailed Studies of Nucleophilic Substitution Mechanisms Involving the Bromohexyl Group

The core reaction for the formation of this compound is a nucleophilic substitution where the 3-chlorophenoxide ion acts as the nucleophile, attacking the 1,6-dibromohexane substrate. wikipedia.org The bromohexyl group has a bromine atom attached to a primary carbon, which strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgchemguide.co.uk

The SN2 mechanism is a single-step process. byjus.com The electron-rich phenoxide nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the side opposite to the leaving group (a "backside attack"). chemguide.co.uk This approach is sterically favored and minimizes electrostatic repulsion between the incoming nucleophile and the electronegative bromine atom. chemguide.co.uk As the nucleophile forms a new carbon-oxygen bond, the carbon-bromine bond simultaneously breaks. byjus.com This occurs via a transition state in which the central carbon atom is transiently bonded to both the incoming phenoxide and the departing bromide ion. chemguide.co.uk The result is the formation of the ether and a bromide ion. byjus.com Because the reaction involves a primary alkyl halide, the alternative SN1 mechanism, which proceeds through a relatively unstable primary carbocation, is not favored. libretexts.org

Table 2: Key Features of the SN2 Mechanism

Feature Description
Kinetics Second-order kinetics; the rate is dependent on the concentration of both the nucleophile (3-chlorophenoxide) and the substrate (1,6-dibromohexane).
Stereochemistry Results in an inversion of configuration at the carbon center. (Note: This is not applicable to the achiral 1,6-dibromohexane).
Mechanism A one-step concerted reaction with no intermediate. byjus.com

| Substrate Preference | Favored for primary and secondary alkyl halides over tertiary halides due to less steric hindrance. libretexts.orgchemguide.co.uk |

Mechanistic Insights into Electrophilic Aromatic Substitution or Functionalization of the Chlorobenzene (B131634) Ring

While the primary reaction is O-alkylation via nucleophilic substitution, the structure of the 3-chlorophenoxide nucleophile allows for potential side reactions involving the aromatic ring. Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). researchgate.netrsc.org

C-alkylation is a form of electrophilic aromatic substitution where the alkylating agent (the bromohexyl group) is attacked by the electron-rich aromatic ring. The strongly activating phenoxide group directs substitution to the ortho and para positions. However, under the typical basic conditions of the Williamson ether synthesis, O-alkylation is generally the kinetically preferred pathway. researchgate.netrsc.org The competition between O- and C-alkylation can be influenced by factors such as the solvent, temperature, and the nature of the cation. rsc.org Standard electrophilic aromatic substitution reactions like nitration or halogenation are not relevant to this specific synthesis pathway, as they require strong electrophiles and acid catalysts, conditions which are not present. wikipedia.orgmsu.edu

Table 3: Comparison of O-Alkylation and C-Alkylation Pathways

Aspect O-Alkylation (Desired Pathway) C-Alkylation (Side Reaction)
Reaction Type Nucleophilic Substitution (SN2) Electrophilic Aromatic Substitution
Nucleophilic Site Phenoxide Oxygen Aromatic Ring Carbon (ortho/para)
Product Aryl Ether (Target Compound) Alkyl-substituted Phenol

| Favoring Conditions | Aprotic solvents, lower temperatures | Can be influenced by solvent and cation choice. |

Kinetic and Thermodynamic Investigations of Key Synthetic Steps

Kinetic and thermodynamic studies provide quantitative insights into the factors governing the synthesis of this compound. As an SN2 reaction, the rate-determining step is the bimolecular collision between the 3-chlorophenoxide and 1,6-dibromohexane. The reaction rate is therefore described by the equation: Rate = k[C₆H₄ClO⁻][C₆H₁₂Br₂].

Detailed investigations into Williamson ether synthesis reveal that the choice of solvent has a profound impact on both the reaction kinetics and the selectivity between O- and C-alkylation. researchgate.netrsc.org Solvents influence the solvation of the phenoxide ion, which in turn affects its nucleophilicity and the energy barrier of the transition state. rsc.org For example, a study on a similar system found that the ratio of O-alkylated to C-alkylated product at 298 K was 97:3 in acetonitrile, but shifted to 72:28 in methanol. researchgate.netrsc.org This demonstrates that polar aprotic solvents like acetonitrile tend to favor the desired O-alkylation, whereas protic solvents like methanol can solvate the oxygen atom more effectively, potentially lowering the energy barrier for C-alkylation. Kinetic models can be developed to provide detailed information on reaction rates and energy barriers for these competing pathways. researchgate.netrsc.org These studies are essential for optimizing reaction conditions to maximize the yield of the desired product, this compound, while minimizing the formation of C-alkylated isomers.

Table 4: Influence of Solvent on Product Selectivity in a Model Williamson Ether Synthesis

Solvent Product Ratio (O-alkylation : C-alkylation) at 298 K
Acetonitrile 97 : 3 researchgate.netrsc.org

Advanced Spectroscopic Characterization Methodologies for Structural Confirmation and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of 1-((6-Bromohexyl)oxy)-3-chlorobenzene, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectroscopy for this compound is predicted to show distinct signals for the aromatic protons of the 3-chlorophenoxy group and the aliphatic protons of the 6-bromohexyl chain. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution. The protons on the carbon adjacent to the ether oxygen (O-CH₂) and the carbon adjacent to the bromine atom (Br-CH₂) would be shifted downfield due to the deshielding effects of these electronegative atoms, with expected chemical shifts around 3.4-4.5 δ. pressbooks.pub

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atoms of the aromatic ring would resonate in the typical downfield region for aromatic compounds, with their precise shifts influenced by the chloro and alkoxy substituents. The aliphatic carbons of the hexyl chain would appear at higher field, with the C-O and C-Br carbons being the most deshielded among them, typically absorbing in the 50-80 δ range. pressbooks.pub

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.8 - 7.3m
O-CH₂~ 4.0t
Br-CH₂~ 3.4t
(CH₂)₄1.3 - 1.9m

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C-O~ 158
Aromatic C-Cl~ 135
Aromatic CH115 - 130
O-CH₂~ 68
Br-CH₂~ 34
(CH₂)₄25 - 32

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the 6-bromohexyl chain, this would show correlations between the O-CH₂ protons and their neighbors, and so on down the chain to the Br-CH₂ group. This allows for a sequential "walk" along the alkyl chain, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connection between the 3-chlorophenoxy moiety and the 6-bromohexyl chain. A key correlation would be expected between the O-CH₂ protons and the aromatic carbon atom bonded to the ether oxygen (C-O).

Deuterium (B1214612) Labeling Studies for Mechanistic and Isotopic Elucidation via NMR

While no specific deuterium labeling studies for this compound have been reported, this technique is a powerful tool for mechanistic investigations and for aiding in spectral assignment. For instance, if the synthesis of this compound involved a reaction at a specific position, deuterating the precursor at that site would allow for the tracking of the label in the final product via NMR. The absence of a proton signal and the potential observation of a weak, broadened carbon signal (due to C-D coupling) at the labeled position would confirm the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Analysis

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. The high resolution allows for the differentiation between ions of very similar nominal mass, thus providing strong evidence for the molecular formula (C₁₂H₁₆BrClO).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aryl alkyl ethers, common fragmentation pathways include: miamioh.eduwhitman.edu

Alpha-cleavage: Cleavage of the C-O bond, leading to the formation of a 3-chlorophenoxy radical and a bromohexyl cation, or vice versa.

Beta-cleavage: Cleavage of the bond beta to the aromatic ring, which can lead to a resonance-stabilized cation. A characteristic fragment would be the 3-chlorophenoxy ion.

Loss of the alkyl chain: Cleavage of the bond between the ether oxygen and the hexyl chain, resulting in a 3-chlorophenol (B135607) cation.

The presence of bromine and chlorine atoms would result in characteristic isotopic patterns for fragments containing these elements, further aiding in their identification.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (relative to ¹²C, ¹H, ⁷⁹Br, ³⁵Cl)Predicted Fragment
290[M]⁺ (Molecular Ion)
161/163[C₆H₁₂Br]⁺
128/130[C₆H₄ClO]⁺
94[C₆H₅O]⁺ (from rearrangement)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

C-O-C Stretch: The ether linkage is expected to show a strong absorption in the IR spectrum in the range of 1050-1250 cm⁻¹. Phenyl alkyl ethers typically show two strong bands in this region. pressbooks.pub

C-Cl Stretch: The carbon-chlorine bond of the chlorophenyl group will have a characteristic absorption in the fingerprint region, generally between 700-750 cm⁻¹. uantwerpen.be

C-Br Stretch: The carbon-bromine bond of the bromohexyl group will also show an absorption in the lower frequency region of the IR spectrum.

Aromatic C-H and C=C Stretches: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The hexyl chain will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system, often yielding sharper bands for the C=C stretching modes.

Predicted Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O-C Stretch1050 - 1250IR
C-Cl Stretch700 - 750IR

Theoretical and Computational Chemistry Investigations of 1 6 Bromohexyl Oxy 3 Chlorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and associated properties.

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional structure of a molecule that corresponds to its lowest energy state. For 1-((6-bromohexyl)oxy)-3-chlorobenzene, calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to find the equilibrium geometry. researchgate.net

The optimization process would reveal key structural parameters. The 3-chlorophenyl group is expected to be largely planar, with C-C bond lengths within the aromatic ring averaging around 1.39 Å. The C-Cl bond length would be predicted to be approximately 1.74 Å. The flexible hexyl chain would likely adopt a staggered, all-anti conformation in its lowest energy state to minimize steric strain. The C-O-C ether bond angle would be approximately 118°, and the terminal C-Br bond length would be around 1.96 Å.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterPredicted ValueStructural Location
C-C (aromatic)~1.39 Å3-chlorophenyl ring
C-Cl~1.74 Å3-chlorophenyl ring
C-O (aryl)~1.37 ÅEther linkage
C-O (alkyl)~1.43 ÅEther linkage
C-C (alkyl)~1.54 ÅHexyl chain
C-Br~1.96 ÅHexyl chain terminus
C-O-C Angle~118°Ether linkage

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is predicted to be localized primarily on the electron-rich 3-chlorophenoxy moiety, specifically involving the p-orbitals of the oxygen atom and the π-system of the aromatic ring. This suggests the ring is susceptible to attack by electrophiles. The LUMO is likely to be associated with the σ* antibonding orbital of the C-Br bond at the end of the alkyl chain. This indicates that the primary site for nucleophilic attack is the carbon atom bonded to the bromine, which would lead to a substitution reaction.

Table 2: Predicted Frontier Orbital Properties.
OrbitalPredicted LocalizationPredicted Reactivity Role
HOMO3-chlorophenoxy group (oxygen and π-system)Site of electrophilic attack
LUMOC-Br σ* antibonding orbitalSite of nucleophilic attack (SN2 reaction)
HOMO-LUMO GapModerately largeIndicates reasonable kinetic stability

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

The ESP map for this compound is expected to show a significant negative potential around the oxygen and chlorine atoms due to their high electronegativity. researchgate.netresearchgate.net This confirms them as sites of interaction with electrophiles or Lewis acids. A region of positive potential would be located on the hydrogen atoms of the aromatic ring and, notably, a "sigma-hole"—a region of positive potential on the bromine atom opposite the C-Br bond—making it a potential site for halogen bonding. The alkyl chain would appear largely neutral (green), indicating its non-polar character.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into the conformational flexibility of the hexyl chain. In a vacuum or non-polar solvent, the chain would be expected to dynamically twist and turn, exploring various gauche and anti conformations. In a polar solvent, hydrophobic effects might cause the chain to adopt a more compact or folded conformation. MD simulations are also invaluable for studying how multiple molecules interact, predicting properties of the bulk material such as packing, density, and diffusion.

Computational Studies of Reaction Pathways and Transition States relevant to Functionalization

Computational chemistry can be used to model entire reaction mechanisms, identifying the lowest-energy pathways and characterizing the high-energy transition states. For this molecule, two key reactions could be investigated:

Nucleophilic Substitution at the Bromine Terminus : This is a highly probable reaction. A computational study could model the SN2 reaction with a nucleophile (e.g., hydroxide or cyanide). The calculations would determine the reaction's activation energy by mapping the potential energy surface and identifying the geometry of the five-coordinate carbon transition state.

Electrophilic Aromatic Substitution : The 3-chlorophenoxy group is an ortho-, para-director, although it is moderately deactivating. Theoretical calculations could predict the most likely position for substitution (e.g., nitration or halogenation) by comparing the activation energies for attack at the various open positions on the aromatic ring.

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Once a molecule's geometry is optimized via DFT, its spectroscopic properties can be calculated with a high degree of accuracy. This is a powerful tool for confirming an experimental synthesis.

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, distinct signals would be predicted for the aromatic protons, the protons on the carbon adjacent to the oxygen (O-CH₂), the protons on the carbon adjacent to the bromine (CH₂-Br), and the remaining methylene groups in the chain.

Vibrational Spectroscopy : The infrared (IR) and Raman spectra can also be simulated. Key predicted vibrational frequencies would include C-H stretching modes for both the aromatic and aliphatic portions, the characteristic C-O-C ether stretch, and the C-Cl and C-Br stretches at lower frequencies.

Table 3: Predicted Spectroscopic Data for this compound.
SpectroscopyPredicted FeatureApproximate Value
¹H NMRAromatic Protons6.8 - 7.3 ppm
-O-CH₂-~4.0 ppm
-CH₂-Br~3.4 ppm
Internal -CH₂-1.3 - 1.9 ppm
IR SpectroscopyAromatic/Aliphatic C-H Stretch2850 - 3100 cm⁻¹
C-O-C Ether Stretch~1250 cm⁻¹
C-Br Stretch~600 cm⁻¹

Reactivity, Functionalization, and Derivatization in Advanced Organic Synthesis

Exploration of the Reactivity Profile of the Bromohexyl Moiety

The bromohexyl portion of the molecule is characterized by its susceptibility to nucleophilic attack and elimination reactions, typical of a primary alkyl halide.

Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Classes of Nucleophiles

The primary carbon bearing the bromine atom is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comlibretexts.org These reactions proceed via a single, concerted step where the nucleophile attacks the carbon atom, and the bromide ion departs simultaneously. masterorganicchemistry.com This mechanism leads to an inversion of configuration if the carbon were chiral. libretexts.orglibretexts.org The rate of SN2 reactions is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com

In contrast, the unimolecular nucleophilic substitution (SN1) mechanism is less likely for this primary alkyl bromide due to the instability of the corresponding primary carbocation. masterorganicchemistry.combyjus.com SN1 reactions proceed in two steps, with the initial formation of a carbocation followed by a rapid attack from the nucleophile. byjus.com Tertiary alkyl halides are more prone to undergo SN1 reactions due to the increased stability of the tertiary carbocation intermediate. byjus.com

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized products. These include:

Oxygen Nucleophiles: Hydroxide and alkoxide ions can be used to form alcohols and ethers, respectively.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines can yield corresponding amines.

Sulfur Nucleophiles: Thiolates are effective for the synthesis of thioethers.

Carbon Nucleophiles: Cyanide ions provide a route to nitriles, which can be further hydrolyzed to carboxylic acids.

Table 1: Examples of Nucleophilic Substitution Reactions on the Bromohexyl Moiety

Nucleophile Reagent Example Product Functional Group
Hydroxide Sodium Hydroxide (NaOH) Alcohol (-OH)
Alkoxide Sodium Methoxide (NaOCH3) Ether (-OCH3)
Amine Ammonia (NH3) Primary Amine (-NH2)
Thiolate Sodium Thiophenoxide (NaSPh) Thioether (-SPh)

Investigation of Elimination Reactions Leading to Alkene Formation

When treated with a strong, non-nucleophilic base, 1-((6-bromohexyl)oxy)-3-chlorobenzene can undergo an elimination reaction to form an alkene. ck12.orgchemistrystudent.com This reaction, often competing with substitution, involves the removal of a hydrogen atom from the carbon adjacent to the bromine-bearing carbon (the β-carbon) and the simultaneous departure of the bromide ion. organicmystery.com

The mechanism can be either bimolecular (E2) or unimolecular (E1). The E2 mechanism is a concerted process where the base removes the proton at the same time the bromide leaves, and it is favored by strong bases. crunchchemistry.co.uk The E1 mechanism involves the initial formation of a carbocation, similar to the SN1 reaction, followed by the removal of a proton by a weak base. crunchchemistry.co.uk For a primary alkyl halide like the one , the E2 pathway is more probable. crunchchemistry.co.uk The choice between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. organicmystery.comsavemyexams.com For instance, using a bulky base like potassium tert-butoxide favors elimination over substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Position

While palladium-catalyzed cross-coupling reactions are more commonly associated with aryl and vinyl halides, the C(sp3)-Br bond of the bromohexyl group can, under specific catalytic conditions, participate in such transformations. However, the reactivity of the C(sp2)-Cl bond on the aromatic ring is generally lower, allowing for selective coupling at the bromine position. nih.gov

Suzuki Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. rsc.org

Sonogashira Coupling: This involves the coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples the alkyl bromide with an alkene. wikipedia.orgorganic-chemistry.org

Reactivity of the Chlorobenzene (B131634) Ring in Synthetic Transformations

The chlorobenzene ring is generally less reactive than the bromohexyl moiety. The carbon-chlorine bond is stronger than the carbon-bromine bond, making oxidative addition to a palladium(0) center, a key step in many cross-coupling reactions, more difficult. uwindsor.ca However, under appropriate catalytic conditions, the aryl chloride can be functionalized.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Chloride Position

Significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the effective use of aryl chlorides in cross-coupling reactions. uwindsor.ca These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a versatile method for forming biaryl structures by coupling the aryl chloride with a boronic acid or its ester. uwindsor.catandfonline.com A variety of palladium catalysts and ligands can be employed, and the reaction is tolerant of many functional groups. researchgate.net

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an arylalkyne. wikipedia.orgresearchgate.net It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene. wikipedia.orgmdpi.com

Hiyama Coupling: This involves the coupling of the aryl chloride with an organosilicon compound. nih.govdoi.org

Other Couplings: Aryl chlorides can also participate in other palladium-catalyzed reactions, such as Buchwald-Hartwig amination (forming C-N bonds) and couplings with organotin reagents (Stille coupling). acs.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Chlorobenzene Ring

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Phenylboronic acid Pd(OAc)2 / Buchwald ligand Biaryl
Sonogashira Phenylacetylene Pd(PPh3)4 / CuI Arylalkyne
Heck Styrene Pd(OAc)2 / P(t-Bu)3 Stilbene derivative

Studies on Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride like the one in this compound is generally difficult. libretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com

The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the chloride ion to restore aromaticity. libretexts.orgyoutube.com Without activating groups, extremely harsh conditions, such as high temperatures and pressures with strong nucleophiles, would be necessary to force the reaction to proceed. libretexts.org In some cases, with very strong bases like sodium amide, an elimination-addition mechanism via a benzyne (B1209423) intermediate can occur. youtube.com However, for this specific compound, selective functionalization via cross-coupling reactions is a much more practical and widely employed strategy. Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.govnih.govnih.gov

Directed Metalation and Subsequent Functionalization of the Aromatic System in this compound

The strategic functionalization of the aromatic core of this compound is pivotal for the synthesis of complex derivatives. Directed ortho-metalation (DoM) presents a powerful method for achieving regioselective substitution on the benzene (B151609) ring, overcoming the limitations of classical electrophilic aromatic substitution which would typically yield a mixture of products. uwindsor.cawikipedia.org The substituents present on the aromatic ring of this compound, namely the chloro and the alkoxy groups, play a crucial role in directing the regioselectivity of the metalation process.

The alkoxy group is a well-established directed metalation group (DMG) that can chelate with organolithium bases, facilitating deprotonation at an adjacent ortho position. wikipedia.org In the case of this compound, the alkoxy group is expected to direct lithiation to the C2 position. The chloro group is also known to be a DMG, albeit weaker than the alkoxy group, and would also direct to the C2 position. This cooperative effect enhances the acidity of the proton at C2, making it the most likely site for deprotonation upon treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.

The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide array of electrophiles to introduce various functional groups at the C2 position. This strategy allows for the precise installation of substituents that would be difficult to introduce via other synthetic methods.

Table 1: Potential Electrophiles for Functionalization of the Lithiated Intermediate

ElectrophileIntroduced Functional Group
D2ODeuterium (B1214612)
I2Iodine
(CH3)3SiClTrimethylsilyl
DMFFormyl
CO2Carboxyl
R-CHOHydroxyalkyl
R-XAlkyl

The introduction of these functional groups can be followed by further transformations, such as cross-coupling reactions on the newly introduced iodide, or oxidation/reduction of the formyl or carboxyl groups, thus providing access to a diverse library of derivatives.

Synthesis of Novel Derivatives and Analogues for Structure-Reactivity Relationship Studies

The synthesis of novel derivatives and analogues of this compound is essential for establishing structure-reactivity relationships (SRR). By systematically modifying the structure of the parent compound and evaluating the impact of these changes on its chemical reactivity or biological activity, researchers can gain valuable insights into the roles of different structural motifs.

One key area of derivatization involves the modification of the aromatic ring. As discussed in the previous section, directed ortho-metalation provides a route to a variety of 2-substituted analogues. Additionally, the chloro and bromo substituents can be targets for modification. For instance, the chloro group can be substituted via nucleophilic aromatic substitution under specific conditions, or it can participate in cross-coupling reactions. The terminal bromine on the hexyl chain is a versatile handle for introducing a wide range of functionalities through nucleophilic substitution or coupling reactions.

Another avenue for creating analogues is the variation of the linker length. Synthesizing homologues with shorter or longer alkyl chains ((CH2)n where n ≠ 6) would allow for the investigation of the impact of the distance between the aromatic ring and the terminal functional group on the molecule's properties.

Table 2: Examples of Synthesized Derivatives for Structure-Reactivity Studies

Parent CompoundModification SiteReagent/ReactionResulting Derivative
This compoundAromatic Ring (C2)1. sec-BuLi, 2. DMF2-Formyl-1-((6-bromohexyl)oxy)-3-chlorobenzene
This compoundAromatic Ring (C3)Pd(dba)2, P(t-Bu)3, Zn(CN)23-((6-Bromohexyl)oxy)benzonitrile
This compoundAlkyl Chain (C6)NaN31-((6-Azidohexyl)oxy)-3-chlorobenzene
This compoundAlkyl Chain (C6)Morpholine4-(6-(3-Chlorophenoxy)hexyl)morpholine

These derivatives can then be subjected to further reactions or assays to build a comprehensive understanding of how structural changes influence reactivity and function.

Intramolecular Cyclization and Ring-Closure Strategies Involving the Compound Scaffold

The bifunctional nature of this compound, possessing both an electrophilic center at the terminal bromine and a nucleophilic aromatic ring system, makes it an ideal precursor for intramolecular cyclization reactions to form novel heterocyclic scaffolds. These ring-closure strategies are of significant interest in synthetic chemistry for the construction of complex polycyclic systems.

One of the most common intramolecular cyclization strategies for this type of compound is an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, the aromatic ring can act as a nucleophile and attack the carbocation generated at the end of the hexyl chain, leading to the formation of a new ring fused to the benzene ring. The regioselectivity of this cyclization is influenced by the electronic nature of the substituents on the aromatic ring. The alkoxy group is an activating group and directs ortho and para. The chloro group is deactivating but also an ortho, para-director. Therefore, cyclization is most likely to occur at the position para to the chloro group (C4) or ortho to the alkoxy group (C2), with the former often being sterically more favorable.

Table 3: Potential Intramolecular Cyclization Products

Reaction TypeCatalystMajor Product
Intramolecular Friedel-Crafts AlkylationAlCl38-Chloro-1,2,3,4,5,6-hexahydro-7H-benzo[b]oxonine
Intramolecular Heck ReactionPd(OAc)2, PPh3(E)-8-Chloro-3,4,5,6-tetrahydro-1H-benzo[b]oxocine
Radical CyclizationAIBN, Bu3SnH8-Chloro-1,2,3,4,5,6-hexahydro-7H-benzo[b]oxonine

Another powerful method for intramolecular ring closure is the intramolecular Heck reaction. This would require prior conversion of the terminal bromide to a vinyl group or another suitable coupling partner. However, a more direct approach could involve a palladium-catalyzed C-H activation/intramolecular C-C bond formation.

Furthermore, radical cyclization presents another viable pathway. Treatment of this compound with a radical initiator such as AIBN and a radical mediator like tributyltin hydride can generate a hexyl radical that can then add to the aromatic ring, followed by rearomatization to yield the cyclized product. The regiochemical outcome of radical cyclizations can sometimes differ from ionic pathways, offering complementary synthetic routes.

These intramolecular cyclization strategies provide elegant and efficient methods for the synthesis of novel and complex heterocyclic systems based on the this compound scaffold, which can be valuable intermediates in medicinal chemistry and materials science.

Applications As a Synthetic Building Block and Intermediate in Advanced Chemical Sciences

Precursor in the Synthesis of Complex Organic Molecules

The compound serves as a foundational element for constructing more elaborate molecular architectures, leveraging its distinct reactive sites to build complexity in a controlled manner.

The presence of both a reactive alkyl bromide and a functionalized aromatic ring allows for sequential or orthogonal chemical transformations. The bromohexyl group can be used to connect to other molecular fragments through reactions such as Williamson ether synthesis, alkylation of amines, or formation of Grignard reagents. The chlorobenzene (B131634) moiety, in turn, can undergo reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form carbon-carbon or carbon-heteroatom bonds, thereby assembling complex organic scaffolds.

While specific examples directly utilizing 1-((6-bromohexyl)oxy)-3-chlorobenzene are not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutically active molecules. For instance, structurally similar compounds, such as those with different substitution patterns on the aromatic ring, are known intermediates in the synthesis of respiratory drugs. chemicalbook.compharmaffiliates.comchemvisailabs.com The general structure allows for its use in creating libraries of compounds for drug discovery, where the chloro-substituted phenyl ring and the flexible linker can be systematically modified to optimize biological activity. The bromohexyl chain, for example, can be replaced by reaction with various nucleophiles to introduce a wide range of functional groups.

PrecursorReagentReaction TypeResulting Intermediate
This compoundAmine (R-NH2)Nucleophilic SubstitutionN-alkylated amine
This compoundAlcohol (R-OH)Williamson Ether SynthesisDialkyl ether
This compoundBoronic Acid (R-B(OH)2) / Pd catalystSuzuki CouplingBiphenyl derivative

In the field of agrochemicals, the combination of a halogenated aromatic ring and a flexible ether linkage is a common feature in many pesticides and herbicides. The chlorobenzene unit can be crucial for biological efficacy and metabolic stability. The hexyl ether chain can influence the compound's lipophilicity, which affects its uptake and transport within a target organism. As a building block, this compound offers a straightforward route to introduce these desirable features into new potential agrochemical candidates.

Future Research Directions and Unexplored Academic Avenues

Development of Environmentally Benign and Sustainable Synthetic Routes to the Compound

The pursuit of green chemistry principles necessitates the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic reagents. Currently, detailed, environmentally conscious synthetic routes for 1-((6-bromohexyl)oxy)-3-chlorobenzene are not well-documented in academic literature. Future research should focus on Williamson ether synthesis modifications that employ phase-transfer catalysts or occur under solvent-free conditions to enhance sustainability. The use of bio-derived solvents or microwave-assisted synthesis could also present viable, greener alternatives to traditional methods.

A comparative analysis of potential green synthetic routes is presented below:

Synthetic ApproachPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption.Optimization of reaction parameters (temperature, time, power).
Phase-Transfer Catalysis Use of immiscible solvents, reduced need for anhydrous conditions, easier product separation.Screening of various phase-transfer catalysts for efficiency.
Solvent-Free Synthesis Elimination of solvent waste, potential for higher throughput.Investigation of solid-state or melt conditions for the reaction.
Use of Bio-Derived Solvents Reduced environmental impact compared to traditional petroleum-based solvents.Evaluation of solvent performance and recyclability.

Exploration of Novel Catalytic Transformations for Selective Functionalization of the Compound

The structure of this compound offers multiple sites for selective functionalization, including the aromatic ring and the alkyl bromide terminus. Research into novel catalytic transformations could pave the way for the synthesis of a diverse range of derivatives with unique properties. For instance, cross-coupling reactions catalyzed by palladium or nickel complexes could be employed for carbon-carbon or carbon-heteroatom bond formation at the chloro-substituted position of the benzene (B151609) ring. Similarly, the bromo- group on the hexyl chain is a prime target for nucleophilic substitution or conversion to other functional groups.

Key areas for catalytic exploration include:

Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups at the chloro- position.

Buchwald-Hartwig Amination: For the synthesis of novel aniline (B41778) derivatives.

Sonogashira Coupling: To attach alkyne moieties, creating precursors for more complex structures.

Grignard Reagent Formation: At the bromo- position to enable subsequent reactions with various electrophiles.

Advanced Spectroscopic Studies under Operando Conditions to Monitor Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound, advanced spectroscopic techniques under operando conditions are invaluable. These methods allow for real-time monitoring of a chemical reaction as it occurs. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could provide crucial data on the formation of intermediates, catalyst behavior, and reaction endpoints. This information is vital for optimizing reaction conditions and improving yields.

Deepening Theoretical Understanding of Compound Reactivity and Selectivity under Varied Conditions

Computational chemistry and theoretical studies can provide profound insights into the reactivity and selectivity of this compound without the need for extensive laboratory experimentation. Density functional theory (DFT) calculations can be used to model the electronic structure of the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and calculate the energy barriers for various reaction pathways. This theoretical understanding can guide the rational design of experiments and the development of more efficient synthetic strategies.

Investigations into the Creation of Multifunctional Materials Utilizing the Compound as a Core Component

The bifunctional nature of this compound, possessing both an aromatic chloride and an alkyl bromide, makes it an attractive building block for the synthesis of multifunctional materials. For example, it could be used as a monomer in polymerization reactions to create novel polymers with tailored properties. The aromatic core could be incorporated into liquid crystals or organic light-emitting diodes (OLEDs), while the flexible hexoxy chain could influence solubility and processing characteristics. Further research is needed to explore its potential in the design of new materials for electronics, coatings, and biomedical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.